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Introduction to Fluid Bed Pelletization Technology for
Apixaban

Fluid bed technology represents a sophisticated pharmaceutical manufacturing approach that enables the

production of uniform, functionalized pellets for enhanced drug delivery. This technology is particularly

valuable for poorly soluble drugs like apixaban, a direct Factor Xa inhibitor used as an oral anticoagulant

for thromboembolic disorders. Apixaban faces significant biopharmaceutical challenges, including poor

water solubility (approximately 40 µg/mL), low oral bioavailability (about 50% for conventional

formulations), and extensive first-pass metabolism. These limitations necessitate advanced formulation

strategies to optimize its therapeutic performance and ensure consistent bioavailability. Fluid bed

processing addresses these challenges through the creation of multi-particle dosage forms with superior

properties compared to single-unit tablets, including more predictable gastrointestinal transit, reduced inter-

and intra-patient variability, and enhanced dissolution characteristics [1] [2].

The fundamental principle of fluid bed technology involves the fluidization of solid particles in a heated air

stream, creating a fluid-like state that enables uniform coating and agglomeration. For apixaban

formulations, this technology facilitates the creation of pellets with precise functional attributes, including

controlled release profiles, enhanced stability, and optimized bioavailability. The technological advantages
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of fluid bed processing include excellent heat and mass transfer, one-step granulation and drying, reduced

dust levels, higher compaction, and superior tablet properties compared to conventional high-shear

granulation. These benefits are particularly important for apixaban, where consistent drug performance is

critical for maintaining therapeutic anticoagulation without exceeding bleeding risk thresholds [3] [4].

Formulation Development and Composition
Optimization

Core Formulation Components

The development of apixaban pellets via fluid bed technology requires careful excipient selection to ensure

optimal drug loading, stability, and release characteristics. The formulation strategy must address apixaban's

physicochemical challenges, particularly its poor solubility and need for consistent dissolution. Based on

patent literature and research studies, the core composition typically includes a drug-loaded layer applied

onto neutral starter seeds, followed by functional coating layers for modified release or protection. The

excipient system must provide adequate binding capacity while maintaining or enhancing the dissolution

rate of the poorly soluble drug [5] [6].

Table 1: Core Formulation Composition for Apixaban Pellets

Component Function
Concentration
Range (% w/w)

Specific Recommendations

Apixaban Active Pharmaceutical

Ingredient

1-10% Micronized (D90 < 50µm) for

enhanced dissolution

Microcrystalline

Cellulose

Starter

pellets/Spheronization
aid

40-70% 300-500µm starter pellets for

uniform coating

Hypromellose
(HPMC)

Binder/Matrix former 3-10% Low viscosity grades (3-6 cps)
for optimal sprayability
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Component Function
Concentration
Range (% w/w)

Specific Recommendations

Sodium Lauryl

Sulfate

Wetting agent/Solubility

enhancer

0.5-3% Critical for dissolution

improvement

Povidone (PVP) Binder 2-8% PVP K-30 recommended for

better adhesion

Croscarmellose

Sodium

Disintegrant 2-8% Intra- and extra-granular for

rapid disintegration

Magnesium

Stearate

Lubricant 0.5-2% Added during final blending

step

Film Coating

Polymers

Functional coating 5-20% Enteric or sustained-release

polymers as needed

The critical quality attributes (CQAs) for apixaban pellets include particle size distribution, sphericity,

drug content uniformity, dissolution profile, and stability. The particle size of apixaban itself is a crucial

parameter, with research indicating that sizes below 120 µm ensure bioequivalence with reference

formulations, while particles below 50 µm can significantly enhance dissolution rates. The formulation

approach must balance the need for rapid dissolution with the practical requirements of manufacturing

process control, as extremely fine particles may present handling challenges during the fluid bed process [2]

[6].

Advanced Formulation Strategies

For enhanced oral bioavailability, advanced formulation approaches have been investigated, including

nanostructured lipid carriers (NLCs) of apixaban. These systems employ lipid-based matrices to

improve solubility and bypass hepatic first-pass metabolism. Research has demonstrated that apixaban-

loaded NLCs with particle sizes of approximately 232±23 nm, PDI of 0.514±0.13, and zeta potential of

-21.9±2.1 mV can significantly enhance pharmacokinetic parameters, including extended half-life

(27.76±1.18 h), increased AUC0-∞ (19,568.7±1067.6 ng·h/mL), and higher Cmax (585.3±87.6 ng/mL)
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compared to free drug formulations. This lipid-based approach can be adapted to fluid bed technology by

incorporating lipid phases into the layering suspension or as functional coatings [1].

Another innovative approach involves the development of gas-generating pellets for gastro-retentive drug

delivery systems. These formulations incorporate gas-generating agents like sodium bicarbonate within the

pellet core to promote buoyancy and prolong gastric residence time. Optimization studies using a dome-type

extruder have identified critical process parameters for this approach, including extrusion speed (23-27 rpm),

spheronization speed (700-900 rpm), and spheronization time (5-7 minutes), yielding more than 90% of

pellets within the desired size range with appropriate physical properties. This floating pellet technology

could potentially enhance the absorption window utilization for apixaban [7].

Manufacturing Protocols and Process Parameters

Fluid Bed Pellet Manufacturing Process

The manufacturing of apixaban pellets via fluid bed technology follows a sequential protocol designed to

ensure product consistency and quality. The process begins with equipment preparation and concludes with

finished pellets ready for encapsulation or tableting. Below is the detailed step-by-step protocol:

Step 1: Equipment Setup and Preparation

Utilize a fluid bed processor with bottom-spray Wurster configuration for uniform coating
Install appropriate sieve plates (0.8-1.5mm screen) to support the starter pellets

Calibrate process sensors (temperature, airflow, pressure) and spray system
Load neutral starter pellets (300-500µm microcrystalline cellulose spheres) into the product

container
Set initial process parameters: inlet temperature 40-45°C, air flow 30-50 m³/h, nozzle air

pressure 1-2 bar [8] [6]

Step 2: Drug Layering Solution Preparation

Dissolve sodium lauryl sulfate (0.5-3%) in purified water or hydroalcoholic solvent

(water:ethanol 50:50)
Slowly add hypromellose (3-10%) or povidone (2-8%) under continuous stirring until completely

dissolved
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Add micronized apixaban (D90 < 50µm) gradually to the binder solution under high-shear

mixing
Homogenize the suspension for 30-45 minutes to ensure uniform drug distribution

Continue stirring until spraying to prevent sedimentation [6] [9]

Step 3: Drug Layering Process

Preheat the starter pellets to 40-45°C with fluidization for 10-15 minutes

Initiate spraying with the following parameters: spray rate 5-15 g/min, atomization pressure 1.0-
2.0 bar, product temperature 35-42°C

Maintain consistent fluidization pattern with gap air flow for optimal particle movement
Continue the process until the target drug load (1-10%) is achieved

Apply intermediate drying phases (5-10 minutes) every 200-300g of spray application to
prevent overwetting [8] [6]

Step 4: Functional Coating Application

Prepare insulating layer solution (hydroxypropyl cellulose 3-8% in water)
Apply insulating layer to achieve 2-5% weight gain using similar spray parameters

Prepare enteric coating suspension (e.g., methacrylic acid copolymer 5-15% with plasticizer)
Apply sustained-release or enteric coating to achieve target weight gain (5-20%)

Optimize spray rate to prevent agglomeration and ensure uniform film formation [8] [5]

Step 5: Final Drying and Sizing

Dry the coated pellets at 35-40°C for 30-45 minutes until loss on drying <2.5%

Sieve the pellets through appropriate mesh screens (710µm and 355µm) to remove fines and
agglomerates

Transfer the sized pellets to appropriate containers for further processing or analysis [6] [9]

Process Optimization and Quality Control

The critical process parameters (CPPs) for fluid bed pellet manufacturing must be carefully controlled to

ensure consistent product quality. Based on Quality by Design (QbD) principles, these parameters include

inlet air temperature (35-45°C), product temperature (35-42°C), air flow rate (30-50 m³/h), spray rate

(5-15 g/min), atomization pressure (1.0-2.0 bar), and nozzle diameter (0.8-1.2 mm). The optimization

strategy should employ statistical design of experiments (DoE) to establish the design space and identify

optimal parameter combinations [1] [7].
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Table 2: Critical Process Parameters and Their Impact on Quality Attributes

Process
Parameter

Optimal
Range

Impact on CQAs Control Strategy

Inlet Air
Temperature

35-45°C Higher temperatures improve drying but
may cause spray drying; lower

temperatures risk overwetting

Proportional-integral-
derivative (PID) control with

continuous monitoring

Product

Temperature

35-42°C Critical for film formation and preventing

agglomeration; affects dissolution
stability

Controlled by balancing inlet

temperature and spray rate

Air Flow
Volume

30-50
m³/h

Determines fluidization pattern; affects
coating uniformity and efficiency

Maintain constant static
pressure differential

Spray Rate 5-15
g/min

Higher rates increase productivity but
risk overwetting; lower rates prolong

process

Progressive increase based
on drying capacity

Atomization

Pressure

1.0-2.0

bar

Affects droplet size and distribution;

influences film quality and uniformity

Maintain constant with

regular nozzle inspection

Nozzle

Diameter

0.8-1.2

mm

Determines spray pattern and droplet

size distribution

Select based on batch size

and solution viscosity

The quality control during manufacturing includes in-process tests such as loss on drying (target: 2.0-

2.5%), pellet size distribution (target: 80% between 355-710µm), and visual appearance. The final

product quality is assessed through tests for drug content uniformity (acceptance value: <15%), dissolution

profile comparison with reference, and stability under accelerated conditions. The use of Process Analytical

Technologies (PAT) such as near-infrared spectroscopy (NIR) can enable real-time monitoring of critical

quality attributes [4] [6].

Process Optimization Through Quality by Design
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The application of Quality by Design (QbD) principles is essential for robust and reproducible

manufacturing of apixaban pellets. This systematic approach begins with defining the Quality Target

Product Profile (QTPP), which for apixaban pellets includes critical attributes such as dosage form strength

(2.5-10mg), dissolution profile (≥85% in 60 minutes), stability (shelf life ≥24 months), and bioavailability

(comparable to reference product). The QTPP guides the identification of Critical Quality Attributes

(CQAs), which typically include pellet size distribution, drug content uniformity, dissolution rate, and purity

[1] [2].

Through risk assessment tools like Ishikawa diagrams and Failure Mode Effects Analysis (FMEA), the

relationship between material attributes/process parameters and CQAs can be established. For fluid bed

processing of apixaban pellets, studies have identified critical material attributes (CMAs) including drug

particle size (D90), binder viscosity, and surfactant concentration, as well as critical process parameters

(CPPs) such as inlet air temperature, spray rate, atomization pressure, and fluidization air volume. The

experimental design for process optimization typically employs Response Surface Methodology (RSM)

with Central Composite Design (CCD) or Box-Behnken designs to model the relationship between factors

and responses [1] [7].

The following diagram illustrates the QbD-based optimization workflow for apixaban pellet development:
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Diagram 1: QbD-Based Optimization Workflow for Apixaban Pellet Development
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The design space established through QbD approaches provides the scientific foundation for regulatory

flexibility and continuous improvement. For apixaban pellets, studies have demonstrated that extrusion

speed (23-27 rpm), spheronization speed (700-900 rpm), and spheronization time (5-7 minutes) yield more

than 90% of pellets within the desired size range with appropriate physical properties. The control strategy

derived from this understanding includes material specifications, process parameter controls, in-process

testing, and final product specifications that collectively ensure consistent product quality [7].

Performance Characterization and Analytical Methods

In Vitro Evaluation Protocols

The performance assessment of apixaban pellets requires comprehensive in vitro characterization to

ensure product quality and predict in vivo performance. The dissolution testing represents a critical quality

attribute that must be carefully designed to discriminate between different formulations and ensure

bioequivalence. The recommended dissolution method employs USP Apparatus I (baskets) or II (paddles) at

75 rpm, with 900 mL of dissolution medium maintained at 37±0.5°C. The dissolution media should include

discriminating conditions such as pH 6.8 phosphate buffer with 0.05% sodium lauryl sulfate (SLS) and 0.1 N

HCl to evaluate performance across gastrointestinal pH ranges. Sampling time points should include 10, 20,

30, 45, and 60 minutes to establish complete dissolution profiles [4] [2].

The analytical method for apixaban quantification typically employs high-performance liquid

chromatography (HPLC) with UV detection at 280-285 nm. The validated method should include specificity,

linearity (1-150% of target concentration), accuracy (98-102%), precision (RSD <2%), and robustness. For

quality control purposes, dissolution testing at a single time point (30 minutes) with specification of ≥85%

dissolved may be employed, though full profile comparison is recommended during development. The

dissolution acceptance criteria should be established based on reference product testing and consideration

of apixaban's Biopharmaceutics Classification System (BCS) borderline Class III/IV status [4] [2].

In Vivo Performance Prediction
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The biopharmaceutical evaluation of apixaban pellets has been enhanced through the application of

Physiologically Based Biopharmaceutics Modeling (PBBM), which integrates physicochemical properties,

formulation characteristics, and physiological parameters to predict in vivo performance. For apixaban,

PBBM models have demonstrated acceptable prediction accuracy for bioavailability and bioequivalence

under various conditions, enabling the establishment of a dissolution safe space that defines acceptable

formulation characteristics. These models have shown that apixaban particle sizes below 120 µm ensure

bioequivalence with reference formulations, while formulations with faster dissolution rates, such as those

with smaller particle sizes, align closely with BCS biowaiver criteria [2].

The pharmacokinetic profile of apixaban from advanced formulations has been evaluated in preclinical

studies. Research on nanostructured lipid carriers (NLCs) of apixaban demonstrated significantly enhanced

pharmacokinetic parameters compared to free drug, including extended half-life (27.76±1.18 h versus ~12 h

for conventional formulation), increased AUC0-∞ (19,568.7±1067.6 ng·h/mL), and higher Cmax (585.3±87.6

ng/mL). These findings support the potential of advanced pellet formulations to improve the therapeutic

performance of apixaban, potentially enabling reduced dosing frequency and improved patient adherence

[1].

Advanced Applications and Regulatory Considerations

MUPS Technology and Modified Release Applications

The Multiple Unit Pellet System (MUPS) technology represents a sophisticated application of fluid bed-

produced apixaban pellets. MUPS formulations consist of multiple coated pellets compressed into tablets or

filled into capsules, offering significant clinical advantages including reduced food effects, more predictable

gastrointestinal transit, and flexible dosing through tablet divisibility. The manufacturing process for

MUPS involves three-stage coating of micropellets: first, application of the active ingredient; second,

deposition of a protective insulating layer; and finally, application of an enteric sustained-release coating to

ensure controlled drug release in the intestinal tract. Through this process, pellet diameter typically increases

from approximately 300µm to 1300µm, with weight increasing from about 1.5g to 4.7g per thousand pellets

[8].
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The regulatory pathway for apixaban pellet formulations requires comprehensive characterization and

justification of the selected approach. The quality documentation should include detailed pharmaceutical

development reports incorporating QbD principles, complete description of manufacturing process and

controls, comprehensive characterization of critical quality attributes, and comparative dissolution studies

against reference products. For SUPAC-IR (Scale-Up and Post-Approval Changes for Immediate-Release

Products) changes, the PBBM models can support waivers for additional bioequivalence studies, particularly

when changes remain within the established dissolution safe space [2] [6].

Scale-up and Technology Transfer

The scale-up strategy for apixaban pellet manufacturing should follow a systematic approach based on

scientific understanding of the process. Key scale-up considerations include maintaining geometric

similarity of equipment, consistent droplet size and distribution, similar fluidization patterns, and comparable

drying efficiency. Research indicates that fluid bed processors with cylindrical product containers and

scalable spray nozzle geometry significantly simplify scale-up processes. For process validation, trials

should be carried out in a laboratory environment where process parameters for new formulations can be

determined using DoE approaches, with optimal spray rate, product temperature, and process air volume

established as the foundation for production-scale manufacturing [8].

The technology transfer documentation should include detailed protocols for process qualification at the

receiving site, with emphasis on critical process parameters and their proven acceptable ranges. The

performance qualification should demonstrate that the process consistently produces apixaban pellets

meeting all critical quality attributes, with particular attention to dissolution profile comparison against bio-

batches. The continued process verification should employ statistical process control methods to monitor

process stability and product quality throughout the product lifecycle [3] [8].

Conclusion

Fluid bed technology offers a robust and flexible platform for the manufacturing of apixaban pellets with

enhanced performance characteristics compared to conventional dosage forms. The comprehensive

approach outlined in these application notes and protocols integrates formulation science, process

engineering, and quality by design principles to ensure consistent production of high-quality apixaban
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pellets. The critical success factors include careful control of drug particle size, optimization of formulation

components to enhance dissolution, precise control of fluid bed process parameters, and comprehensive

characterization using discriminatory methods.

The advanced applications of fluid bed technology, including MUPS formulations, nanostructured lipid

carriers, and gastro-retentive systems, demonstrate the potential for further enhancement of apixaban

therapy. The integration of PBBM modeling throughout development provides a scientific foundation for

predicting in vivo performance, establishing dissolution safe spaces, and supporting regulatory submissions.

As the pharmaceutical industry continues to embrace advanced manufacturing technologies and model-

informed drug development approaches, fluid bed pelletization of challenging drugs like apixaban will play

an increasingly important role in optimizing therapeutic outcomes for patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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